molecular formula C22H25N3O2 B5676588 1-methyl-3-phenyl-8-(4-pyridinylacetyl)-1,8-diazaspiro[4.5]decan-2-one

1-methyl-3-phenyl-8-(4-pyridinylacetyl)-1,8-diazaspiro[4.5]decan-2-one

Cat. No. B5676588
M. Wt: 363.5 g/mol
InChI Key: KDLFPVWUCSQZLU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-methyl-3-phenyl-8-(4-pyridinylacetyl)-1,8-diazaspiro[4.5]decan-2-one involves multi-step pathways that start from basic organic or heterocyclic compounds. For instance, similar compounds have been synthesized starting from 2-nitroaniline, utilizing FT-IR, 1H-NMR, 13C-NMR, X-Ray, and HRMS spectral analysis for characterization (Guillon et al., 2020). Additionally, methodologies involving nitrile lithiation/alkylation chemistry and 1,4-addition reactions with nitroalkanes followed by reduction and cyclization have been employed for the synthesis of related spirocyclic compounds (Smith et al., 2016).

Molecular Structure Analysis

The molecular structure of such compounds is elucidated using advanced spectroscopic techniques. The structure features a spiro framework that integrates a pyridinyl group and a diazaspiro decanone core, making it a significant scaffold in heterocyclic chemistry. The X-ray crystallography has been pivotal in determining the precise geometry and conformation of similar spiro compounds, providing insight into their spatial arrangement and potential interaction with biological targets (Pardali et al., 2021).

Chemical Reactions and Properties

Compounds with the 1,8-diazaspiro[4.5]decan-2-one core exhibit a range of chemical behaviors, including the ability to undergo further functionalization through reactions such as reductive amination and amidation. Their reactivity is influenced by the presence of methyl and phenyl substituents, which can alter their electronic and steric properties, affecting their chemical reactivity and interaction with various reagents (Shukla et al., 2016).

properties

IUPAC Name

1-methyl-3-phenyl-8-(2-pyridin-4-ylacetyl)-1,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-24-21(27)19(18-5-3-2-4-6-18)16-22(24)9-13-25(14-10-22)20(26)15-17-7-11-23-12-8-17/h2-8,11-12,19H,9-10,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDLFPVWUCSQZLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(CC12CCN(CC2)C(=O)CC3=CC=NC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-3-phenyl-8-(4-pyridinylacetyl)-1,8-diazaspiro[4.5]decan-2-one

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